7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic compound featuring a chromenopyrrole-dione core substituted with a fluorine atom, a 4-hydroxy-3-methoxyphenyl group, and a thiazole ring. This structure positions it within a broader class of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, which are synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions . However, specific data on its applications remain under investigation .
Properties
Molecular Formula |
C21H13FN2O5S |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
7-fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C21H13FN2O5S/c1-28-15-8-10(2-4-13(15)25)17-16-18(26)12-9-11(22)3-5-14(12)29-19(16)20(27)24(17)21-23-6-7-30-21/h2-9,17,25H,1H3 |
InChI Key |
GYUSUCACPJIELI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=C(C3=O)C=C(C=C5)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process starts with the preparation of the core chromeno[2,3-c]pyrrole structure, followed by the introduction of the fluoro, hydroxy, methoxy, and thiazolyl groups under specific reaction conditions. Common reagents used in these steps include fluorinating agents, methoxylating agents, and thiazole derivatives.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The fluoro group can be reduced to a hydrogen atom.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the fluoro group would result in a hydrogenated product.
Scientific Research Applications
Antimicrobial Properties
The compound exhibits significant antimicrobial activity. Its thiazole ring structure is known to inhibit protein synthesis in microbial cells, leading to cell death. This mechanism is similar to other thiazole derivatives that have demonstrated antimicrobial properties. Recent studies have shown that compounds with similar structures can effectively target various bacterial strains, including Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study conducted on various thiazole derivatives indicated that compounds with structural similarities to 7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibited Minimum Inhibitory Concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis. This suggests a potential application in developing new antimicrobial agents against resistant strains of bacteria .
Anticancer Activity
The compound's unique structure also positions it as a candidate for anticancer research. The presence of the chromeno-pyrrole moiety is associated with various biological activities, including cytotoxic effects on cancer cells.
Case Study: Anticancer Research
In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines by modulating signaling pathways involved in cell survival and proliferation. The interaction of this compound with specific cellular targets may lead to the development of novel anticancer therapies .
Research Findings
Recent research has highlighted the following findings regarding the applications of this compound:
Mechanism of Action
The mechanism of action of 7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the hydroxy and methoxy groups can form hydrogen bonds with target proteins, while the fluoro group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes.
Comparison with Similar Compounds
Key Observations :
- The fluorine atom in the target compound may enhance metabolic stability and bioavailability compared to non-fluorinated analogs .
- Thiazole rings (as in the target compound and derivatives) are associated with antimicrobial and kinase-inhibitory properties, differing from pyrrole or pyrazole substituents in other analogs .
Key Observations :
- The target compound’s synthesis benefits from scalability and mild conditions, enabling rapid library generation .
- ’s method, while versatile for trifluoromethoxy groups, is less efficient for introducing thiazole rings compared to the target compound’s route .
Physicochemical and Spectral Properties
Key Observations :
- The target compound’s fluorinated and thiazole substituents likely increase molecular weight and polarity compared to ’s furopyrano pyrandione .
- Spectral similarities (e.g., C=O stretches at ~1720 cm⁻¹) align with shared dione functionalities across analogs .
Biological Activity
The compound 7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a novel synthetic derivative with potential biological applications. This article reviews its biological activity, focusing on antibacterial, antifungal, anticancer properties, and its mechanism of action based on available research.
Chemical Structure and Synthesis
The compound belongs to a class of chromeno-pyrrole derivatives. Its structure includes a fluorine atom and a thiazole ring, which may contribute to its biological properties. The synthesis typically involves multi-step organic reactions that yield the target compound in moderate to high purity.
Antibacterial Activity
Several studies have highlighted the antibacterial properties of this compound. In vitro tests showed that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus and Escherichia coli were among the pathogens tested, with results indicating that the compound has comparable efficacy to standard antibiotics like tetracycline .
- A detailed screening revealed that the compound's antibacterial activity is influenced by the presence of electron-donating groups in its structure, enhancing its interaction with bacterial cell walls .
| Bacteria Tested | Activity Level | Comparison Antibiotic |
|---|---|---|
| Staphylococcus aureus | Moderate | Tetracycline |
| Escherichia coli | Good | Tetracycline |
| Pseudomonas aeruginosa | Moderate | Tetracycline |
Antifungal Activity
The compound also demonstrated antifungal activity against various fungal strains. Research indicated that it was effective against:
- Candida albicans
- Aspergillus niger
The antifungal efficacy was attributed to the compound's ability to disrupt fungal cell membrane integrity .
Anticancer Properties
Preliminary studies suggest that 7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibits cytotoxic effects on several cancer cell lines:
- HL-60 (human leukemia cells)
- WM-115 (melanoma cells)
The half-maximal inhibitory concentration (IC50) values indicated potent anticancer activity, particularly against the HL-60 cell line. The mechanism appears to involve apoptosis induction through mitochondrial pathways .
The biological activity of this compound can be linked to its structural features:
- Fluorine Substitution : The presence of fluorine enhances lipophilicity and may improve cellular uptake.
- Thiazole Ring : Known for its bioactivity, the thiazole moiety may facilitate interactions with biological targets.
- Hydroxyl and Methoxy Groups : These groups can engage in hydrogen bonding with enzymes or receptors, potentially inhibiting their function.
Case Studies
A series of case studies have been conducted to evaluate the pharmacological effects of this compound:
- Study on Antimicrobial Efficacy : A controlled trial demonstrated significant reductions in bacterial load in infected models treated with the compound compared to controls.
- Cytotoxicity Assessment : In vitro assays indicated that treatment with varying concentrations led to dose-dependent cell death in cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
